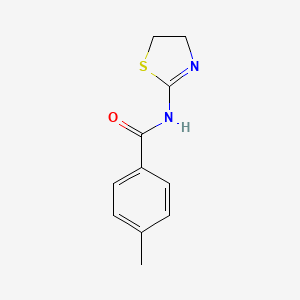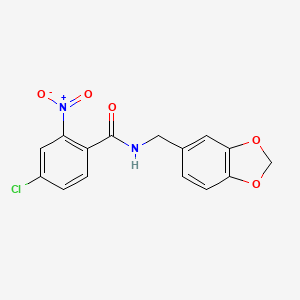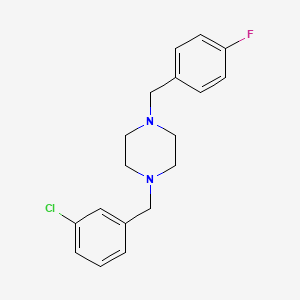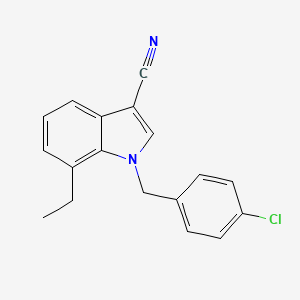methanone](/img/structure/B5852124.png)
[1-(2-chlorobenzyl)-1H-indol-3-yl](cyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2-chlorobenzyl)-1H-indol-3-yl](cyclopropyl)methanone, commonly known as CBIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of indole derivatives and has a cyclopropyl group attached to the indole ring.
Mecanismo De Acción
The mechanism of action of CBIM is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in cell proliferation, survival, and inflammation. CBIM has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. CBIM has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
CBIM has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. CBIM has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBIM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been extensively studied for its potential therapeutic applications and has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. However, CBIM also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Direcciones Futuras
CBIM has several potential future directions for research. It can be further studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory diseases. CBIM can also be further studied for its mechanism of action and potential interactions with other signaling pathways. In addition, CBIM can be further studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Métodos De Síntesis
CBIM can be synthesized using various methods, including the Vilsmeier-Haack reaction, Friedel-Crafts reaction, and Suzuki-Miyaura coupling. The Vilsmeier-Haack reaction involves the reaction of indole with a chloromethyl ketone, followed by treatment with a Vilsmeier reagent. The Friedel-Crafts reaction involves the reaction of indole with a cyclopropyl ketone in the presence of a Lewis acid catalyst. The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
CBIM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. CBIM has been tested against various cancer cell lines, including breast, lung, and prostate cancer cells, and has been found to induce apoptosis (programmed cell death) in these cells. CBIM has also been shown to inhibit the replication of the influenza virus and the hepatitis C virus. In addition, CBIM has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
[1-[(2-chlorophenyl)methyl]indol-3-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c20-17-7-3-1-5-14(17)11-21-12-16(19(22)13-9-10-13)15-6-2-4-8-18(15)21/h1-8,12-13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURMUDWWSZKGEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-chlorobenzyl)-1H-indol-3-yl](cyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-furoylamino)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5852043.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5852049.png)



![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl diacetate](/img/structure/B5852084.png)

![ethyl 4-{[3-(2-pyridinyl)acryloyl]amino}benzoate](/img/structure/B5852099.png)
![N-(2-ethylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5852107.png)

![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5852123.png)
![4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5852125.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-isobutylbenzamide](/img/structure/B5852128.png)
![N'-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide](/img/structure/B5852134.png)